5,12-Bis(phenylethynyl)naphthacene
Overview
Description
5,12-Bis(phenylethynyl)naphthacene is a fluorescent dye known for its ability to emit orange light. It belongs to the class of polycyclic aromatic hydrocarbons and is used in various applications, including lightsticks . The compound has a chemical formula of C₃₄H₂₀ and a molar mass of 428.52 g/mol .
Scientific Research Applications
Fluorescent Materials for Chemiluminescence
BPN has been synthesized and evaluated as a fluorescent additive for peroxyoxalate chemiluminescence. Its application results in effective scarlet chemiluminescence, showcasing its potential in developing advanced chemiluminescent materials. Although it exhibits slow decolorization in air and light, it maintains efficient chemiluminescence for over 5 hours at specific concentrations (Hanhela & Paul, 1981).
Complex Assembly for Organic Electronics
Research indicates that BPN, along with structurally similar organic semiconductors, can co-assemble into two-component helices by controlling growth kinetics and molar ratios. These helical superstructures, formed from planar and twisted bis(phenylethynyl) derivatives, offer a novel approach to manipulating composition and morphology towards organic alloy helices and core-shell microstructures. This understanding opens new avenues for exploring complex co-assembly features of different material partners with similar structures, which is crucial for advancing organic electronics (Lei et al., 2018).
Wavepacket Motion in Ultrafast Electron Transfer
The coherent wavepacket motions of BPN have been compared in inert and electron-donating solvents using femtosecond white-light supercontinuum transient absorption spectroscopy. The study reveals how ultrafast electron transfer affects the stimulated emission and wavepacket motion, providing insights into the dynamics at play in electron transfer systems. This research contributes to our understanding of the molecular behavior in various solvents, which is vital for designing efficient photochemical and photophysical applications (Yoneda et al., 2015).
Synthesis and Chemiluminescence
The synthesis of BPN involves multiple steps, including the reaction of phthalic anhydride with naphthalene, followed by cyclodehydration and rearrangement to produce 5,12-naphthacenequinone. The final product is obtained through reaction with lithium phenylethynyl, showcasing a method for producing BPN with potential applications in chemiluminescence. This synthesis route highlights the compound's versatility and its role in developing new chemiluminescent materials (Cheng-zhi, 2005).
Mechanism of Action
Target of Action
5,12-Bis(phenylethynyl)naphthacene, also known as 5,12-Bis(phenylethynyl)tetracene, is primarily used as a fluorescent dye . Its primary targets are the molecules that it binds to emit light, typically used in lightsticks .
Mode of Action
The compound interacts with its targets by absorbing energy and then re-emitting it as light. This process is known as fluorescence. When the compound absorbs energy, it enters an excited state. When it returns to its ground state, it emits the energy as light .
Biochemical Pathways
It’s known that the compound’s fluorescence can be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules .
Result of Action
The primary result of the action of this compound is the emission of orange light . This can be used in a variety of applications, including the study of molecular interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intensity of the emitted light can be affected by the surrounding temperature, pH, and the presence of other chemicals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been used in the study of the structure and function of proteins, as well as in the study of the interactions between proteins and other molecules
Cellular Effects
It has been used in the study of the structure and function of cells
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,12-Bis(phenylethynyl)naphthacene can be synthesized through carbon-carbon coupling reactions. One common method involves the use of lithium amide in anhydrous dioxane, followed by
Properties
IUPAC Name |
5,12-bis(2-phenylethynyl)tetracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYGBCAEPBUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066425 | |
Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-29-4 | |
Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,12-Bis(phenethynyl)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,12-bis(phenylethynyl)naphthacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,12-Bis(phenethynyl)naphthacene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.